Bis(trifluoro-2,4-pentanedionato)cobalt(II)

Vue d'ensemble

Description

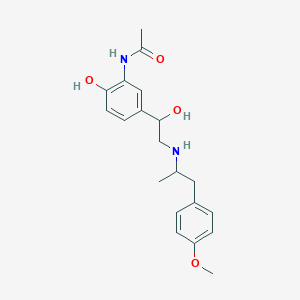

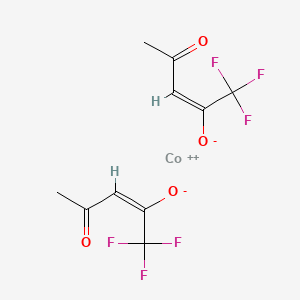

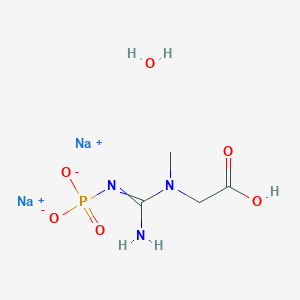

Bis(trifluoro-2,4-pentanedionato)cobalt(II) is a chemical compound with the molecular formula C10H8CoF6O4 . It is also known as Cobalt (II) Trifluoroacetylacetonate or Trifluoroacetylacetono Cobalt (II) Salt . It appears as a light yellow to brown powder or crystal .

Molecular Structure Analysis

The molecular structure of Bis(trifluoro-2,4-pentanedionato)cobalt(II) consists of a cobalt atom coordinated to two trifluoro-2,4-pentanedionate ligands . The exact geometry and bond lengths/angles would require more specific information or computational analysis not provided in the search results.Physical And Chemical Properties Analysis

Bis(trifluoro-2,4-pentanedionato)cobalt(II) is a solid at 20°C . It is soluble in methanol . The compound has a molecular weight of 365.09 .Applications De Recherche Scientifique

Magnetic Metal Complexes

This compound is used in the field of magnetic metal complexes . However, the specific application, methods, and results are not detailed in the source.

Crystal Structure Analysis

Another application of a similar compound, bis(2,4-pentanedionato)copper(II), is in the field of crystallography . The structure of bis(acetylacetonato)copper(II) has been determined from single crystal X-ray diffraction data . The unit cell parameters are a =11.331 (9), b =4.697 (3), c =10.290 (9) Å, and β =91.84 (7)dg . A final R =0.056 for 727 observed reflections was obtained . The O-Cu-O chelate (bite) angle is 93.2 (2)° .

Preparation of Cobalt(III) Complexes

This compound is used in the preparation of tris(2,4-pentanedionato) and tris(1,1,1-trifluoro-2,4-pentanedionato) complexes of Cobalt(III) . The preparation begins with technical grade cobalt(II) carbonate and a large excess of 2,4-pentanedione, which serves as the reaction solvent as well as for generation of the enolate .

Magnetic Metal Complexes

According to Tokyo Chemical Industry Co., Ltd., this compound has applications in the field of magnetic metal complexes . However, the specific application, methods, and results are not detailed in the source.

Safety And Hazards

Bis(trifluoro-2,4-pentanedionato)cobalt(II) is classified as potentially carcinogenic (H351) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Precautionary measures include avoiding handling until all safety precautions have been read and understood (P202), obtaining special instructions before use (P201), wearing protective gloves/clothing/eye protection/face protection (P280), and getting medical advice/attention if exposed or concerned (P308 + P313) .

Propriétés

IUPAC Name |

cobalt(2+);(E)-1,1,1-trifluoro-4-oxopent-2-en-2-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H5F3O2.Co/c2*1-3(9)2-4(10)5(6,7)8;/h2*2,10H,1H3;/q;;+2/p-2/b2*4-2+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRSNSSPUQFPKGF-RIRHYHJESA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=C(C(F)(F)F)[O-].CC(=O)C=C(C(F)(F)F)[O-].[Co+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C=C(/[O-])\C(F)(F)F.CC(=O)/C=C(/[O-])\C(F)(F)F.[Co+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8CoF6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(trifluoro-2,4-pentanedionato)cobalt(II) | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R)-2-[(1S,2S,6R,14R,15S,16S)-5-(cyclopropylmethyl)-11,15-dimethoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,18-tetraen-16-yl]butan-2-ol](/img/structure/B1144389.png)